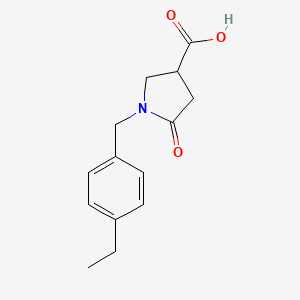

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure (a cyclic amide). Such compounds are often of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry. The presence of the carboxylic acid group suggests that it could be involved in the formation of various salts and esters, which can modify its physical and chemical properties and potentially enhance its biological activity.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various starting materials and reagents. For instance, the synthesis of related compounds has been reported using 1-substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters with cyclic amines such as 3-aminopyrrolidine . The N-1 substituent in these syntheses includes ethyl groups, which is relevant to the ethyl group in the compound of interest. The synthesis conditions and the choice of substituents can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal and molecular structures of similar cognition activators have been determined, revealing that the five-membered ring adopts an envelope conformation . Such studies are crucial for understanding the conformational preferences of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions, including functionalization and the formation of cocrystals with other compounds. For example, the functionalization reactions of pyrazole carboxylic acid derivatives have been explored, leading to the formation of various products depending on the reaction conditions . Additionally, the formation of cocrystals with other compounds, such as bipyridine homologues, can result in complexes with interesting hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the derivatization of carboxylic acids has been reported to facilitate their analysis by GC–MS, indicating that the introduction of certain substituents can enhance the compound's volatility and detectability . Moreover, the crystal structure analysis of solvated pyrrolidine derivatives can provide insights into their solid-state properties, such as hydrogen bonding and molecular packing .

Aplicaciones Científicas De Investigación

The synthesis of these compounds has been a widespread practice, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pyrrolizidine alkaloids, on the other hand, have been the subject of research concerning their chemical, biological, and environmental aspects . They are natural products and their close structural analogues that contain the pyrrolizidine motif .

Propiedades

IUPAC Name |

1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEUWWPOJSSBGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388003 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

824981-40-0 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)